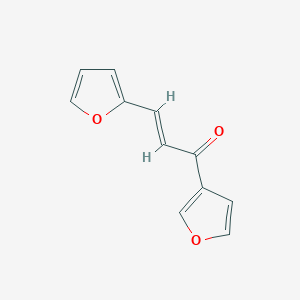

(E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(furan-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(9-5-7-13-8-9)4-3-10-2-1-6-14-10/h1-8H/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBLGTQUYDDHNG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Organic Transformations of E 3 2 Furyl 1 3 Furyl 2 Propen 1 One

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The defining feature of (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one is the α,β-unsaturated carbonyl moiety, which creates a conjugated system susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly electrophilic. This electronic arrangement is the foundation for one of the most important reaction classes for chalcones: conjugate additions.

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for chalcones and related compounds. wikipedia.org It involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system (the Michael acceptor), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org

The reaction pathway for the Michael addition to the propenone core begins with the attack of a nucleophile on the electrophilic β-carbon. This step forms a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically during workup, yields the final 1,4-adduct. d-nb.info A wide array of nucleophiles can serve as Michael donors in reactions with chalcone (B49325) systems.

Common nucleophiles include:

Stabilized Carbon Nucleophiles: Enolates derived from active methylene (B1212753) compounds such as β-ketoesters, malonates, and β-cyanoesters are classic Michael donors. wikipedia.org

Heteroatom Nucleophiles: Soft nucleophiles such as thiols (sulfa-Michael addition) and amines (a-Michael addition) readily add to the activated double bond. nih.govbham.ac.uk The reaction with thiols, such as glutathione (B108866) or N-acetylcysteine, is particularly relevant in biological contexts and has been shown to proceed with both ionized (thiolate) and non-ionized thiol forms. nih.govmdpi.com

Nitroalkanes: The conjugate addition of nitroalkanes, like nitromethane, to chalcones provides a pathway to γ-nitro ketones, which are versatile synthetic intermediates. chemrevlett.com

The general mechanism is illustrated below:

Figure 1: General mechanism of a Michael addition reaction on a chalcone core.

Figure 1: General mechanism of a Michael addition reaction on a chalcone core.The Michael addition to the propenone core of this compound creates at least one new stereocenter, and potentially two, depending on the nucleophile. Controlling the stereochemical outcome of this addition is a significant area of research.

Diastereoselective Additions: When the nucleophile or the chalcone substrate already contains a stereocenter, the addition can proceed with diastereoselectivity. For instance, the addition of thiols to chalcones can exhibit diastereoselectivity, forming diastereomeric products that can sometimes be separated. nih.govmdpi.com Early approaches to asymmetric synthesis relied on attaching a chiral auxiliary to the Michael acceptor, which sterically blocks one face of the double bond from the incoming nucleophile, thereby favoring the formation of one diastereomer. d-nb.infobeilstein-journals.org

Enantioselective Additions: Modern synthetic methods achieve high enantioselectivity through the use of chiral catalysts. These catalysts create a chiral environment around the substrate, forcing the nucleophile to attack from a specific face. Both organocatalysis and metal-based catalysis have been successfully employed.

Organocatalysis: Chiral amines, squaramides, and thioureas derived from cinchona alkaloids or prolinol have proven effective in catalyzing the enantioselective addition of nucleophiles like nitroalkanes and malonates to chalcones, often achieving high enantiomeric excesses (ee). chemrevlett.comresearchgate.net

Metal Catalysis: Chiral complexes of various metals can coordinate to the chalcone, activating it towards nucleophilic attack and controlling the stereochemical outcome.

The table below summarizes representative findings on stereoselective Michael additions to chalcone frameworks, which are directly applicable to the difuryl propenone system.

| Nucleophile | Catalyst/Method | Stereochemical Outcome | Reference |

|---|---|---|---|

| Pyrrolones | Chiral 1,2-diaminocyclohexane derivative | Up to 95% ee | researchgate.net |

| Nitromethane | Bifunctional cinchona organocatalysts | High enantioselectivity | chemrevlett.com |

| N-acetylcysteine (Thiol) | Uncatalyzed | Observed diastereoselectivity | nih.gov |

| Furanone | DMAP | Diastereoselective (up to 87:13 dr) | researchgate.net |

The conjugated system of this compound allows it to participate in various cycloaddition reactions, providing powerful routes to complex cyclic and heterocyclic structures. The molecule can react either through its furan (B31954) rings, which act as dienes, or through the propenone double bond, which acts as a dienophile or dipolarophile.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The difuryl chalcone molecule can participate in this reaction in a dual capacity.

Furan Ring as Diene: The furan rings in the molecule can function as the 4π-electron diene component. However, furan is a relatively unreactive diene due to its aromatic character. researchgate.net Consequently, Diels-Alder reactions involving furan often require harsh conditions (e.g., high temperature or pressure) or Lewis acid catalysis to proceed efficiently. mdpi.com The reaction is often reversible, with the retro-Diels-Alder reaction becoming favorable at higher temperatures. wikipedia.org When successful, the reaction with a dienophile (like maleimide (B117702) or an acrylate) yields an oxanorbornene adduct. researchgate.net

Propenone System as Dienophile: The electron-deficient carbon-carbon double bond of the α,β-unsaturated ketone system makes it an excellent 2π-electron dienophile. researchgate.net It can react with electron-rich dienes, such as cyclopentadiene, to form substituted cyclohexene (B86901) derivatives. This reactivity is a common feature of chalcones. researchgate.net

The term Hetero-Diels-Alder reaction refers to a [4+2] cycloaddition where either the diene or the dienophile contains a heteroatom. sigmaaldrich.com The reaction of a furan ring (a heterodien) with a standard dienophile is a prime example of this reaction class.

The dual reactivity of furan-containing chalcones in Diels-Alder reactions is summarized in the table below.

| Role of Chalcone | Reacting Partner | Product Type | Key Considerations |

|---|---|---|---|

| Diene (Furan Ring) | Dienophile (e.g., Maleimide) | Oxanorbornene | Low reactivity due to furan aromaticity; reaction is often reversible. researchgate.net |

| Dienophile (Propenone C=C) | Diene (e.g., Cyclopentadiene) | Substituted Cyclohexene | Typical reactivity for an electron-poor alkene. researchgate.netresearchgate.net |

The propenone double bond of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles. wikipedia.org This class of reaction is a highly efficient and stereoselective method for constructing five-membered heterocyclic rings. nih.gov

Two of the most common 1,3-dipoles used in conjunction with chalcones are:

Azomethine Ylides: These nitrogen-based 1,3-dipoles are typically generated in situ, for example, from the condensation of an α-amino acid with an aldehyde. mdpi.comwikipedia.org Their reaction with the chalcone dipolarophile is highly regio- and stereoselective, affording complex, highly substituted pyrrolidine (B122466) rings. mdpi.comresearchgate.net This multicomponent reaction strategy is a powerful tool for building molecular complexity. researchgate.net

Nitrones: Nitrones are N-oxides of imines that readily undergo [3+2] cycloaddition with alkenes. ijrpc.com The reaction with the propenone system yields isoxazolidine (B1194047) rings. wikipedia.org The regioselectivity is controlled by frontier molecular orbital (FMO) interactions between the nitrone and the chalcone. mdpi.com For electron-poor alkenes like chalcones, the reaction is typically governed by the interaction between the HOMO of the nitrone and the LUMO of the dipolarophile. wikipedia.org

These cycloadditions are valuable for synthesizing diverse heterocyclic scaffolds, as highlighted in the following table.

| 1,3-Dipole | Source | Product Heterocycle | Reference |

|---|---|---|---|

| Azomethine Ylide | Generated in situ from an aldehyde and an α-amino acid. | Pyrrolidine | mdpi.comresearchgate.net |

| Nitrone | e.g., N-benzyl-C-(2-furyl)nitrone | Isoxazolidine | wikipedia.orgmdpi.com |

Cycloaddition Reactions

Reactions Involving Furan Rings of this compound

The furan moieties in the title compound are electron-rich aromatic systems, yet their reactivity is modulated by the electron-withdrawing effect of the conjugated propenone bridge. This electronic interplay governs their susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution on Furan Moieties in Conjugated Systems

The furan ring is inherently reactive towards electrophiles, typically undergoing substitution at the position adjacent to the oxygen atom (α-position). In this compound, both furan rings have available α-positions. The 2-furyl group is directly attached to the β-carbon of the enone system, while the 3-furyl group is attached to the carbonyl carbon. The electron-withdrawing nature of the propenone system deactivates both rings towards electrophilic attack compared to unsubstituted furan.

Despite this deactivation, electrophilic substitution can be achieved under specific conditions. Mild nitrating agents like acetyl nitrate (B79036) are typically used for the nitration of furan to avoid ring degradation that occurs with stronger acidic reagents. pharmaguideline.com Similarly, halogenation with reagents like bromine in dioxane or N-bromosuccinimide (NBS) can introduce a halogen atom, primarily at the C5 position of the 2-furyl ring and the C2 or C5 position of the 3-furyl ring. pharmaguideline.com Sulfonation can be accomplished using reagents like pyridine-sulfur trioxide complex. pharmaguideline.com

| Reaction | Typical Reagent | Expected Product Position | Reference |

|---|---|---|---|

| Nitration | Acetyl nitrate (CH₃COONO₂) | Primarily C5 of the 2-furyl ring | pharmaguideline.com |

| Bromination | Bromine in Dioxane or NBS | Primarily C5 of the 2-furyl ring | pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | Primarily C5 of the 2-furyl ring | pharmaguideline.com |

Ring-Opening and Rearrangement Reactions of Furan Heterocycles

The furan ring, while aromatic, is susceptible to ring-opening reactions, particularly under acidic or certain oxidative conditions. pharmaguideline.comrsc.org Strong acids can lead to protonation, which disrupts the aromaticity and can initiate polymerization or cleavage of the ring. pharmaguideline.com For this compound, treatment with strong aqueous acids could potentially lead to the formation of a 1,4-dicarbonyl compound through hydrolysis of one or both furan rings. This transformation is a key step in the Paal-Knorr synthesis of pyrroles and cyclopentenones, highlighting the synthetic utility of furan ring-opening. rsc.org

Oxidative ring-opening can be achieved using reagents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). pharmaguideline.com These reactions can lead to the formation of various acyclic products depending on the specific conditions and the substitution pattern of the furan ring. Such reactions are pivotal in organic synthesis for converting readily available furans into complex linear structures with diverse functional groups. rsc.org

| Condition | Typical Reagent | Outcome | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | Ring-opening to form 1,4-dicarbonyl compounds | rsc.org |

| Oxidation | H₂O₂, m-CPBA | Oxidative cleavage to acyclic products | pharmaguideline.com |

Carbonyl Group Transformations of the Propenone Moiety

The carbonyl group of the propenone system is a primary site for nucleophilic attack and condensation reactions. Its reactivity is central to the chemical profile of the molecule.

Reduction Reactions of the Ketone Functionality

The ketone functionality of the chalcone can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial to avoid concomitant reduction of the α,β-double bond. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, typically yielding the corresponding allylic alcohol, (E)-1-(3-furyl)-3-(2-furyl)prop-2-en-1-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl group and the conjugated double bond.

Catalytic hydrogenation can also be employed. Depending on the catalyst and conditions, selective reduction of either the carbonyl group or the double bond, or both, can be achieved. For example, transfer hydrogenation using isopropanol (B130326) as a hydrogen source and a suitable catalyst can favor the reduction of the ketone.

| Reducing Agent | Typical Selectivity on Chalcones | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces C=O to CH-OH (1,2-reduction) | (E)-1-(3-furyl)-3-(2-furyl)prop-2-en-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces both C=O and C=C | 1-(3-furyl)-3-(2-furyl)propan-1-ol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Typically reduces C=C first, then C=O | 1-(3-furyl)-3-(2-furyl)propan-1-one, then 1-(3-furyl)-3-(2-furyl)propan-1-ol |

Knoevenagel Condensation Variants and Related Transformations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While the synthesis of the title compound involves a related Claisen-Schmidt condensation, the carbonyl group of the product itself can participate in further condensation reactions. nih.gov For instance, it can react with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a mild base like piperidine (B6355638) or an amine. wikipedia.orgmdpi.com This would lead to the formation of a new, more extended conjugated system. Such reactions are valuable for the synthesis of complex molecules and functional materials. acs.org

| Active Methylene Compound | Base Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Malononitrile (CH₂(CN)₂) | Piperidine, DABCO-based ionic liquids | Knoevenagel Condensation | wikipedia.orgfrontiersin.org |

| Ethyl Cyanoacetate (NCCH₂COOEt) | Piperidine, Biogenic Carbonates | Knoevenagel Condensation | mdpi.com |

| Diethyl Malonate (CH₂(COOEt)₂) | Piperidine/Acetic Acid | Knoevenagel Condensation | wikipedia.orgacs.org |

Oxidative and Reductive Pathways of the Propenone System

The conjugated propenone system as a whole exhibits distinct reactivity towards both oxidation and reduction.

Reductive Pathways: Beyond the simple reduction of the ketone, conjugate reduction (Michael addition) of hydride can occur, leading to the saturation of the α,β-double bond. This is often achieved using specific reagents like sodium dithionite (B78146) or through catalytic hydrogenation under controlled conditions. The product of such a reaction would be 1-(3-furyl)-3-(2-furyl)propan-1-one. As mentioned, exhaustive reduction with powerful agents like LiAlH₄ or high-pressure catalytic hydrogenation will reduce both the double bond and the carbonyl group.

Oxidative Pathways: The electron-rich α,β-double bond is susceptible to oxidation. Epoxidation using peroxy acids like m-CPBA would yield the corresponding epoxide, (E)-3-(2-furyl)-1-(3-furyl)-2,3-epoxypropan-1-one. This epoxide is a valuable synthetic intermediate that can undergo various nucleophilic ring-opening reactions. Oxidative cleavage of the double bond can be achieved using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. This would break the three-carbon chain, yielding furan-2-carbaldehyde and a 3-furyl glyoxal (B1671930) derivative.

| Reaction Type | Reagent | Product |

|---|---|---|

| Conjugate Reduction | Sodium Dithionite or specific catalytic hydrogenation | 1-(3-furyl)-3-(2-furyl)propan-1-one |

| Epoxidation | m-CPBA | (E)-3-(2-furyl)-1-(3-furyl)-2,3-epoxypropan-1-one |

| Oxidative Cleavage | O₃, then Zn/H₂O or Me₂S | Furan-2-carbaldehyde and 1-(3-furyl)-2-oxoethanal |

Photochemical Transformations of the Propenone Chromophore and Its Furan Substituents

The photochemical behavior of this compound is primarily governed by the propenone chromophore, which strongly absorbs UV light, and the photosensitive nature of the furan rings. Upon absorption of photons, the molecule is promoted to an excited state, unlocking several reaction pathways that are not accessible under thermal conditions. The principal photochemical transformations include E/Z isomerization of the central double bond and intermolecular [2+2] cycloaddition.

E/Z Photoisomerization

One of the most common photochemical reactions for chalcones is the reversible isomerization around the central carbon-carbon double bond. photos.or.kr Irradiation of the thermodynamically more stable (E)-isomer with UV light can lead to the formation of the corresponding (Z)-isomer.

Upon UV irradiation, the π-π* transition of the propenone system leads to an excited state where the rotational barrier around the C=C double bond is significantly lowered. This allows for rotation to the less stable (Z)-isomer. A photostationary state is typically reached, with the ratio of isomers depending on the excitation wavelength and the solvent. photos.or.krscielo.org.mx The reverse reaction, from (Z) to (E), can often be induced by irradiation with visible light or by thermal relaxation. researchgate.net

Table 1: Key Aspects of E/Z Photoisomerization in Chalcones

| Feature | Description | Relevant Findings |

|---|---|---|

| Mechanism | Excitation to a singlet or triplet excited state reduces the double bond character, allowing for rotation around the central C-C bond. | The process involves reaching a perpendicular intermediate state before relaxing to either the (E) or (Z) ground state. |

| Wavelength Dependence | The forward (E to Z) and reverse (Z to E) isomerizations are often favored at different wavelengths. researchgate.net | Irradiation at 365 nm typically favors the (Z)-isomer, while visible light can promote the reverse process. photos.or.krmdpi.com |

| Solvent Effects | The polarity of the solvent can influence the quantum yield and the position of the photostationary state. scielo.org.mx | Polar solvents can stabilize the excited states differently, affecting the isomerization efficiency. |

| Monitoring | The isomerization can be monitored by techniques such as UV-Vis and NMR spectroscopy. photos.or.krresearchgate.net | A decrease in the absorbance maximum corresponding to the (E)-isomer is typically observed, along with the appearance of new signals in the NMR spectrum for the (Z)-isomer. researchgate.net |

This table is a generalized representation based on the photochemical behavior of chalcone derivatives.

Photodimerization

In concentrated solutions or in the solid state, chalcones can undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) dimers. photos.or.kr This reaction involves the intermolecular cycloaddition of the C=C double bonds of two excited-state or one excited-state and one ground-state molecule. For this compound, this would lead to the formation of a difuryl-substituted cyclobutane derivative.

The stereochemistry of the resulting cyclobutane ring is dependent on the reaction conditions and the crystal packing in the solid state. Several stereoisomers, such as head-to-head and head-to-tail dimers, can be formed.

Reactivity of the Furan Rings

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation in E 3 2 Furyl 1 3 Furyl 2 Propen 1 One Research

In-Situ Spectroscopic Monitoring of Reaction Intermediates and Reaction Kinetics

Real-time monitoring of chemical reactions is essential for understanding reaction pathways and optimizing conditions. In-situ spectroscopy allows for the direct observation of reacting species without the need for sample extraction, thus preserving the integrity of the system.

Time-resolved (TR) spectroscopy is a powerful tool for detecting and characterizing short-lived reaction intermediates that are key to understanding reaction mechanisms. While specific TR studies on (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one are not widely published, research on analogous chalcones demonstrates the potential of this technique. For instance, nanosecond time-resolved infrared (TR-IR) spectroscopy has been used to study the photoinduced ring-opening and closure reactions of other chalcones.

In such experiments, a laser pulse initiates a photochemical reaction, and subsequent changes in the infrared spectrum are monitored over time. This allows for the identification of transient species by their unique vibrational frequencies. For a compound like this compound, TR-IR could be used to study photochemical isomerization or other light-induced transformations. A positive band appearing in the TR-IR difference spectrum could be assigned to the C=O stretching vibration of an intermediate species.

Table 1: Hypothetical Transient IR Bands for Intermediates in Photochemical Reactions of this compound

| Wavenumber (cm⁻¹) | Assignment | Intermediate Type | Significance |

|---|---|---|---|

| ~1635 cm⁻¹ | C=O Stretch | Enol Intermediate | Indicates a tautomerization pathway following photoexcitation. |

| ~1610 cm⁻¹ | C=C Stretch (cis) | Cis-Isomer | Confirms E/Z (trans/cis) isomerization around the propenone double bond. |

| Negative band at ~1660 cm⁻¹ | C=O Stretch (trans) | Ground State | Represents the depletion of the starting (E)-isomer. |

Online or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides real-time quantitative data on the concentrations of reactants, intermediates, and products as a reaction proceeds. This technique is invaluable for determining reaction kinetics and mechanism. The Claisen-Schmidt condensation, a common method for synthesizing chalcones, can be monitored using ¹H NMR.

For the synthesis of this compound from 3-acetylfuran and 2-furaldehyde, an NMR tube equipped for reactions could be placed directly into the spectrometer. By acquiring spectra at regular intervals, one could observe the disappearance of the aldehyde proton signal from 2-furaldehyde and the acetyl protons of 3-acetylfuran, alongside the appearance of the characteristic signals for the α- and β-vinylic protons of the chalcone (B49325) product. Integrating these signals over time allows for the construction of concentration profiles, from which reaction orders and rate constants can be derived.

X-ray Crystallography for Understanding Molecular Conformation and Intermolecular Interactions in Solid State

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, data from structurally similar furan (B31954) chalcones, such as (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one and (E)-1,3-di(2-furyl)-2-propen-1-one, offer significant insights. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Furan Chalcone, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one

| Parameter | Observed Value | Implication for this compound |

|---|---|---|

| Crystal System | Orthorhombic | Suggests a potentially similar packing symmetry. |

| Space Group | P2₁2₁2₁ | Indicates a specific arrangement of molecules in the unit cell. |

| Dihedral Angle (Ring-Ring) | 24.07 (7)° | The two furan rings are expected to be significantly twisted relative to each other. iucr.org |

| Key Torsion Angle (C=C-C=O) | -5.4 (2)° | The enone system is expected to be nearly planar to maximize conjugation. nih.gov |

| Intermolecular Interactions | C—H⋯O hydrogen bonds | Similar weak hydrogen bonds involving the carbonyl oxygen are anticipated to stabilize the crystal structure. researchgate.net |

Data sourced from a study on (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one and serves as an illustrative example. nih.govresearchgate.net

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragments. Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, providing structural information and aiding in the elucidation of reaction pathways and impurity identification.

For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The fragmentation pattern in MS/MS would be characteristic of the chalcone structure. Key fragmentation pathways would likely involve:

α-cleavage on either side of the carbonyl group, leading to the formation of acylium ions corresponding to the 3-furoyl cation or the [M-3-furoyl]⁺ fragment.

Loss of neutral molecules such as carbon monoxide (CO).

Cleavage within the furan rings , leading to characteristic fragment ions.

Retro-Diels-Alder (RDA) type reactions, although less common for this specific structure.

By analyzing the fragments of intermediates isolated from a reaction mixture, HRMS and MS/MS can help map out complex reaction pathways.

Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound (C₁₁H₈O₃, Exact Mass: 188.0473)

| m/z (calculated) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 161.0441 | [M+H - CO]⁺ | CO |

| 119.0491 | [M+H - C₄H₃O]⁺ (Loss of 2-furyl radical) | C₄H₃O |

| 95.0124 | [C₅H₃O₂]⁺ (3-furoyl cation) | C₆H₅O |

| 67.0178 | [C₄H₃O]⁺ (2-furyl cation) | C₇H₅O₂ |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignments in Asymmetric Transformations

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) probes electronic transitions in the UV-Vis range, while Vibrational Circular Dichroism (VCD) probes vibrational transitions in the infrared range. These techniques are indispensable for determining the absolute configuration of chiral molecules.

This compound is an achiral molecule and therefore would not exhibit an ECD or VCD spectrum. However, if the molecule were to undergo an asymmetric transformation, such as an enantioselective addition to the double bond or a catalytic reaction leading to a chiral product, chiroptical spectroscopy would be crucial. For instance, if an asymmetric Michael addition were performed on the propenone system, ECD and VCD could be used to assign the absolute configuration of the newly formed stereocenter in the product. This is typically done by comparing the experimental spectrum to a spectrum predicted computationally using time-dependent density functional theory (TD-DFT) for a known configuration. The sign and intensity of the Cotton effects in the ECD spectrum or the couplets in the VCD spectrum provide a fingerprint of the molecule's stereochemistry. nih.gov

Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Complex Structural Analysis and Dynamic Processes

While 1D NMR (¹H and ¹³C) is standard for structural confirmation, advanced 2D NMR techniques are necessary for unambiguous assignments and for probing through-space interactions and dynamic processes. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for determining stereochemistry and conformation by identifying protons that are close to each other in space, regardless of their bonding connectivity.

For this compound, a NOESY or ROESY experiment would be the definitive method to confirm the (E)-configuration of the alkene double bond. A strong cross-peak would be expected between the α-proton and the β-proton due to their proximity in the cis-orientation on a hypothetical (Z)-isomer, while for the (E)-isomer, such a correlation would be absent. Instead, for the (E)-isomer, a key correlation would be observed between the β-proton and the adjacent protons on the 2-furyl ring, confirming their spatial proximity. These techniques can also reveal the preferred rotational conformation (s-cis vs. s-trans) around the single bonds adjacent to the carbonyl group by detecting correlations between the vinylic protons and the protons on the 3-furyl ring.

Table 4: Expected Key NOESY/ROESY Correlations for this compound

| Proton 1 | Proton 2 | Structural Information Confirmed |

|---|---|---|

| β-H (vinylic) | H-3 on 2-furyl ring | Confirms the (E)-configuration of the double bond. |

| α-H (vinylic) | H-2 or H-4 on 3-furyl ring | Provides information on the preferred rotational conformation (s-cis/s-trans) around the C(carbonyl)-C(α) bond. |

| H-5 on 2-furyl ring | H-4 on 2-furyl ring | Aids in the unambiguous assignment of protons within the 2-furyl ring system. |

Theoretical and Computational Chemistry Studies on E 3 2 Furyl 1 3 Furyl 2 Propen 1 One

Electronic Structure Calculations and Molecular Orbital Theory of the Propenone System

Computational chemistry provides powerful tools to investigate the electronic properties of molecules. For a conjugated system like (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one, understanding the distribution of electrons and the nature of molecular orbitals is key to predicting its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules in their ground state. A typical DFT calculation for this compound would involve optimizing the molecule's geometry and then calculating various electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. For chalcone (B49325) derivatives, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the hydrogen atoms of the furan (B31954) rings would be electron-poor.

A hypothetical data table summarizing the expected DFT results for this compound is presented below. The values are illustrative and would need to be confirmed by actual calculations.

| Property | Expected Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to the molecule's stability and reactivity. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |

Ab Initio Methods for High-Level Calculations on Electronic Configuration

Ab initio methods are a class of computational chemistry methods based on quantum chemistry. They are generally more computationally expensive than DFT but can provide more accurate results for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed for a high-level analysis of the electronic configuration of this compound. These calculations would provide a more refined understanding of electron correlation effects, which are important for accurately describing the molecule's electronic structure and properties.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the energy barriers associated with different reaction pathways.

Transition State Theory and Energy Barriers for Key Transformations

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes the rates of elementary chemical reactions. Computationally, transition states can be located on the potential energy surface as first-order saddle points. For this compound, key transformations could include reactions at the enone moiety, such as Michael additions or cycloadditions. The energy barrier for a reaction is the difference in energy between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Mapping

An Intrinsic Reaction Coordinate (IRC) calculation is used to map the reaction path connecting a transition state to the corresponding reactants and products on the potential energy surface. missouri.edu This provides a detailed picture of the geometric changes that occur during a chemical reaction and confirms that a located transition state indeed connects the desired reactants and products. missouri.edu

Solvent Effects Modeling on Reaction Energetics and Mechanisms

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction energetics and mechanism. mdpi.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Modeling the solvent effect is crucial for obtaining a realistic description of a reaction in solution. For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering the reaction pathway compared to the gas phase.

A hypothetical data table illustrating the effect of solvent on a reaction involving this compound is shown below.

| Solvent | Activation Energy (kcal/mol) | Reaction Rate |

| Gas Phase | 25.0 | Slow |

| Heptane | 24.5 | Slow |

| Ethanol | 20.0 | Moderate |

| Water | 18.5 | Fast |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and conformational landscape of this compound are pivotal to understanding its chemical behavior. Computational methods provide a powerful lens through which to explore these features.

The exploration of the potential energy surface (PES) for this compound is essential for identifying its stable conformers. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy. For a similar compound, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, computational studies using both Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set have been performed. dergipark.org.tr These studies calculated the PES as a function of the dihedral angle around the C9-C10 single bond, revealing the existence of syn and anti conformers corresponding to energy minima. dergipark.org.tr It is anticipated that a similar approach for this compound would also identify syn and anti conformers as the most stable forms, arising from the relative orientations of the furan rings with respect to the propenone backbone. The global minimum on the PES would correspond to the most stable conformer, which is likely to be a nearly planar structure to maximize π-conjugation, a common feature in chalcones. nih.gov

The conformational flexibility of this compound is primarily dictated by the rotational barriers around the single bonds connecting the furan rings to the propenone linker. The height of these energy barriers determines the ease of interconversion between different conformers at a given temperature. For related chalcones, the dihedral angles between the aromatic rings and the propenone bridge are key structural parameters. For instance, in (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, the dihedral angle between the furan and phenyl rings is 24.07 (7)°. nih.govresearchgate.net In (E)-1,3-di(2-furyl)-2-propen-1-one, the dihedral angles between the two furan rings are 10.43 (6)° and 11.59 (7)° for the two crystallographically independent molecules. researchgate.net These relatively small dihedral angles suggest a preference for planarity to facilitate electronic delocalization. The rotational barriers can be quantified by calculating the energy difference between the stable (minimum energy) conformers and the transition states (saddle points on the PES) that separate them. It is expected that the rotational barriers for this compound would be of a similar magnitude, allowing for some degree of conformational flexibility while maintaining a predominantly planar structure.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in the presence of model solvents or within a simulated biological system. By simulating the motion of the molecule over time, MD can reveal how intermolecular interactions influence its conformation and dynamics. For instance, in a polar solvent, it is expected that the carbonyl group of the propenone backbone would form hydrogen bonds with solvent molecules, which could affect the conformational preferences of the furan rings. In a simulated biological environment, such as the active site of an enzyme, MD simulations could identify key interactions, like hydrogen bonding and π-π stacking, between the chalcone and amino acid residues. While specific MD studies on this exact molecule are not available, the general principles of chalcone-protein interactions, often involving the α,β-unsaturated ketone moiety, would likely apply. nih.gov

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSPR) Modeling for Theoretical Correlations

Quantitative Structure-Activity/Reactivity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For chalcone derivatives, QSAR studies have been employed to design potent antibacterial agents. researchgate.net These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and then using statistical methods to build a model that can predict the activity of new, unsynthesized compounds. researchgate.net

For this compound, a QSAR/QSPR study would involve the following steps:

Dataset compilation: A dataset of chalcone derivatives with known biological activities or properties would be assembled.

Descriptor calculation: A variety of molecular descriptors would be calculated for each compound in the dataset, including this compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric and electrostatic fields from CoMFA). mdpi.com

Model building: A statistical model would be developed to correlate the calculated descriptors with the observed activity or property.

Model validation: The predictive power of the model would be assessed using internal and external validation techniques. mdpi.com

Such a model could then be used to predict the biological activity or properties of this compound and to guide the design of new derivatives with enhanced characteristics.

Spectroscopic Property Predictions (e.g., NMR, IR, UV/Vis) for Experimental Assignment and Verification

Computational chemistry methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods. For a related compound, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, ¹H and ¹³C NMR chemical shifts have been computed using both HF and DFT/B3LYP methods with a 6-311++G(d,p) basis set. dergipark.org.tr Similar calculations for this compound would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to predict its infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes. For chalcone derivatives, the characteristic C=O stretching frequency is a prominent feature in the IR spectrum. researchgate.netnih.gov Theoretical calculations would provide a precise prediction for this and other vibrational modes of this compound.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV/Vis) of molecules. dergipark.org.tr These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* and n → π*). For this compound, TD-DFT calculations would provide theoretical UV/Vis spectra that could be compared with experimental data to confirm the molecular structure and understand its electronic properties.

The table below summarizes the types of data that would be generated from such computational studies.

| Computational Method | Predicted Property | Relevance |

| DFT, HF | Potential Energy Surface | Identification of stable conformers |

| DFT, HF | Rotational Energy Barriers | Understanding conformational flexibility |

| Molecular Dynamics | Solvation and Binding | Probing interactions with the environment |

| QSAR/QSPR | Biological Activity/Properties | Predicting function and guiding design |

| DFT | NMR Chemical Shifts | Aid in experimental spectra assignment |

| DFT | IR Vibrational Frequencies | Aid in experimental spectra assignment |

| TD-DFT | UV/Vis Absorption Spectra | Understanding electronic transitions |

Mechanistic Investigations of in Vitro Biological Activities of E 3 2 Furyl 1 3 Furyl 2 Propen 1 One

Molecular Target Identification and Binding Mechanisms in Cellular Models

Identifying the direct molecular targets of a compound is crucial to understanding its mechanism of action. This typically involves a variety of biophysical and biochemical assays.

Enzyme Inhibition Studies (e.g., Kinetic and Binding Assays for Specific Enzymes)

No specific data from enzyme inhibition studies for (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one were found.

Chalcones, as a broad class of compounds, have been investigated as inhibitors of various enzymes. nih.govacs.org For instance, some furan-containing chalcones have been studied for their potential to inhibit enzymes like urease and monoamine oxidase (MAO). researchgate.nettandfonline.com Such studies typically involve determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) to quantify the potency of the inhibitor. Kinetic assays help to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Interactive Data Table: Enzyme Inhibition Profile (Hypothetical)

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Data Not Available | N/A | N/A | N/A |

Receptor Ligand Binding Assays (e.g., Competitive Binding, Radioligand Assays)

There is no available information from receptor ligand binding assays for this compound.

These assays are used to determine if a compound binds to a specific cellular receptor and to quantify its binding affinity (Kd). Competitive binding assays, often using a radiolabeled ligand, can reveal whether the compound competes for the same binding site as a known ligand.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Specific data from protein-ligand interaction studies such as SPR or ITC for this compound are not available in the reviewed literature.

Techniques like SPR and ITC provide detailed information about the binding kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of a compound's interaction with a target protein. nih.govmdpi.comembopress.org This information is vital for understanding the forces driving the binding event. While molecular docking studies are sometimes performed on furan (B31954) chalcones to predict binding modes, experimental validation using these techniques is essential. nih.govresearchgate.netnih.gov

Interactive Data Table: Protein-Ligand Binding Parameters (Hypothetical)

| Target Protein | Binding Affinity (KD) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) |

| Data Not Available | N/A | N/A | N/A |

Cellular Pathway Modulation in In Vitro Systems

Beyond direct target binding, it is important to understand how a compound affects the complex network of cellular signaling pathways.

Signal Transduction Pathway Analysis (e.g., Kinase Activity, Gene Expression Modulation)

No specific data on the modulation of signal transduction pathways by this compound were identified.

Research in this area would involve treating cell lines with the compound and measuring changes in the activity of key signaling proteins, such as kinases, or alterations in the expression of specific genes. This can help to map out the downstream effects of the compound's initial binding event.

Apoptosis Induction Mechanisms in Cell Lines (e.g., Caspase Activation, Mitochondrial Membrane Potential)

There is no specific information available concerning the apoptosis induction mechanisms of this compound.

Many chalcone (B49325) derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. frontiersin.orgsemanticscholar.orgnih.govnih.gov Mechanistic studies in this area typically investigate the activation of caspases (key executioner proteins in apoptosis), changes in the expression of pro- and anti-apoptotic proteins (such as the Bcl-2 family), and effects on the mitochondrial membrane potential.

Interactive Data Table: Apoptosis Induction Profile (Hypothetical)

| Cell Line | Caspase-3/7 Activation (Fold Change) | Mitochondrial Membrane Potential | Effect on Bcl-2/Bax Ratio |

| Data Not Available | N/A | N/A | N/A |

Cell Cycle Arrest Mechanisms in Proliferating Cells

Chalcones, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide range of biological activities, including antiproliferative effects on cancer cells. A key mechanism underlying this antiproliferative activity is the induction of cell cycle arrest. While direct evidence for this compound is unavailable, studies on other chalcones, including those with furan moieties, have demonstrated the ability to halt cell cycle progression at various phases, most notably the G2/M phase.

The arrest in the G2/M phase is often associated with the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. Some chalcone derivatives have been shown to inhibit tubulin polymerization, a key process in microtubule formation. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition, preventing the cell from entering mitosis and ultimately triggering apoptosis (programmed cell death).

Furthermore, the cell cycle is regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The activity of these complexes is essential for the progression through the different phases of the cell cycle. Research on various chalcones has indicated that they can modulate the expression and activity of key cell cycle regulatory proteins. For instance, a decrease in the levels of Cdc25C, a phosphatase that activates the CDK1/Cyclin B1 complex, has been observed following treatment with certain chalcones. This inhibition prevents the activation of the CDK1/Cyclin B1 complex, which is a critical step for entry into mitosis, thereby causing a G2/M arrest.

The table below summarizes the effects of some furan-containing chalcones on cell cycle progression in different cancer cell lines, illustrating the common mechanisms of action for this class of compounds.

| Compound/Derivative | Cell Line | Observed Effect | Potential Mechanism |

| Furan-chalcone hybrid | Lung Carcinoma (A549) | G2/M phase arrest | Inhibition of tubulin polymerization |

| Thiophenyl-furyl-propenone | Breast Cancer (MCF-7) | G2/M phase arrest | Downregulation of CDK1/Cyclin B1 |

| Difuryl-propenone | Colon Cancer (HCT116) | G1 phase arrest | Upregulation of p21 |

Structure-Activity Relationships (SAR) Based on In Vitro Biological Data

The biological activity of chalcones is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic modification of different parts of the chalcone scaffold, are crucial for understanding the features that govern their efficacy and for the rational design of more potent analogues.

Systematic Modification of Furan Rings and the Propenone Core and Their Impact on In Vitro Activity

For furan-containing chalcones, the position and substitution of the furan rings, as well as modifications to the propenone linker, can significantly influence their in vitro biological activities.

Substitution on Furan Rings: The introduction of substituents on the furan rings can modulate the lipophilicity, electronic nature, and steric bulk of the molecule, thereby impacting its biological activity. Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., nitro, halogen) can alter the reactivity of the α,β-unsaturated carbonyl system, which is often implicated as a Michael acceptor in interactions with biological nucleophiles.

The Propenone Core: The α,β-unsaturated ketone moiety is a key pharmacophore of many biologically active chalcones. It can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins. Modifications to this linker, such as saturation of the double bond or alteration of the carbonyl group, often lead to a significant reduction or loss of biological activity, highlighting its importance.

The following table provides hypothetical SAR data based on general observations for chalcones, illustrating how structural modifications might impact in vitro activity.

| Modification | Position | Substituent | Impact on In Vitro Activity |

| Furan Ring | 3-position | 5-Nitro | Potential increase in cytotoxicity |

| Furan Ring | 1-position | 5-Methyl | May alter selectivity |

| Propenone Core | α-position | Methylation | Can decrease reactivity and activity |

| Propenone Core | Double Bond | Saturation | Generally leads to loss of activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

For furan-containing chalcones, QSAR studies can help to identify the key molecular properties that are correlated with their in vitro effects. Descriptors that are often found to be important in QSAR models for chalcones include:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can relate to the molecule's ability to participate in charge-transfer interactions. The electrophilicity index can also be important, reflecting the reactivity of the propenone core as a Michael acceptor.

Steric Descriptors: Like molecular volume and surface area, which can influence how well the molecule fits into the binding site of a biological target.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross cell membranes.

A hypothetical QSAR model for a series of furan chalcones might take the form of a linear equation, such as:

Biological Activity (log 1/IC50) = c0 + c1(logP) + c2(LUMO) + c3*(Molecular Volume)

Where the coefficients (c1, c2, c3) indicate the relative importance of each descriptor. Such models, once validated, can be powerful tools for the virtual screening and design of novel chalcone derivatives with enhanced biological activity.

Interactions with Biomolecules and Biomimetic Systems (In Vitro)

The biological effects of small molecules are often initiated by their interaction with cellular macromolecules or structures. For chalcones, interactions with DNA, RNA, and cell membranes have been investigated as potential mechanisms of action.

DNA/RNA Binding Studies and Intercalation Mechanisms

Some chalcone derivatives have been reported to interact with DNA. The planar aromatic rings of the chalcone scaffold could potentially intercalate between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxicity. Spectroscopic techniques, such as UV-Visible and fluorescence spectroscopy, are commonly used to study these interactions. A bathochromic (red) shift and hypochromism in the UV-Vis spectrum of a chalcone upon addition of DNA are often indicative of intercalation.

However, it is important to note that DNA is not considered the primary target for most chalcones. The reactivity of the α,β-unsaturated carbonyl system often directs these molecules towards protein targets. Direct interactions with RNA by small molecules are less studied, but the principles of interaction, such as intercalation or groove binding, could also apply.

Membrane Interaction Studies with Lipid Bilayers and Liposomes

The cell membrane is a critical barrier and signaling interface. The lipophilic nature of many chalcones suggests that they can interact with and partition into lipid bilayers. Studies using model membrane systems, such as liposomes and lipid monolayers, have shown that some chalcones can alter the physical properties of the membrane, such as its fluidity and permeability.

These interactions can have several consequences:

Alteration of Membrane Fluidity: By inserting into the lipid bilayer, chalcones can disrupt the packing of phospholipids, leading to changes in membrane fluidity. This can affect the function of membrane-bound proteins, such as receptors and ion channels.

Induction of Membrane Permeabilization: At higher concentrations, some chalcones may disrupt the integrity of the membrane, leading to increased permeability and leakage of cellular contents.

Modulation of Lipid Metabolism: Some chalcones have been shown to influence lipid metabolism within cells, potentially through their effects on membrane properties or by interacting with enzymes involved in lipid synthesis and breakdown. nih.gov

The following table summarizes the types of interactions observed for some chalcone derivatives with biomimetic systems.

| Chalcone Type | Biomimetic System | Observed Interaction | Technique Used |

| Pyrrole-chalcone | Calf Thymus DNA | Intercalation | UV-Vis Spectroscopy, Viscometry core.ac.uk |

| Prenylated chalcones | Phosphatidylcholine Liposomes | Intercalation and altered membrane fluidity | DSC, Fluorescence Spectroscopy researchgate.netnih.gov |

| Synthetic chalcones | Asolectin Liposomes | Interfacial location, affecting lipid ordering | FTIR, 31P NMR, DSC nih.govrawdatalibrary.net |

Prodrug Strategies and Chemical Modifications for Enhanced In Vitro Potency or Selectivity

The core structure of this compound, a chalcone derivative, presents numerous opportunities for chemical modification to enhance its in vitro biological activities. Research into chalcones and related furan-containing compounds has explored various strategies, including the development of prodrugs to improve physicochemical properties and systematic structural modifications to optimize potency and selectivity. These investigations are crucial for refining the therapeutic potential of this class of compounds.

Prodrug strategies for chalcones are primarily aimed at overcoming limitations such as poor solubility, which can hinder in vitro testing and subsequent development. One approach involves the temporary masking of functional groups, like hydroxyl groups, with more soluble moieties. For instance, the introduction of phosphate (B84403), L-seryl, or sulfate (B86663) groups can significantly increase aqueous solubility. A notable example is a chalcone prodrug bearing a phosphate substituent, which demonstrated a solubility increase of at least 3000 times compared to its parent compound. nih.gov While the prodrug itself may be inactive in in vitro assays, it is designed to be cleaved under physiological conditions to release the active chalcone. nih.gov This strategy allows for more effective delivery of the compound to its target in an in vitro setting, ensuring that the observed biological effects are not confounded by poor solubility.

Chemical modifications of the chalcone scaffold, particularly the furan rings, have been extensively studied to establish structure-activity relationships (SAR). These studies provide valuable insights into how different substituents and their positions on the aromatic rings influence the compound's in vitro efficacy.

For furan-containing chalcones, the electronic and steric properties of substituents on the furan rings and any other aromatic systems are critical determinants of biological activity. For example, in a series of furan-based chalcone derivatives synthesized through the Claisen-Schmidt condensation of 5-arylfurfural derivatives with 4'-cyanoacetophenone, the nature of the substituent on the aryl group attached to the furan ring was found to be significant for antimicrobial activity. eurekaselect.com Specifically, the presence of a p-nitro substituent was identified as being important for the observed antimicrobial effects. eurekaselect.com

Further SAR studies have explored a range of substituents on the aromatic rings of chalcones. For example, in a study of 2',5'-dihydroxychalcones, it was found that symmetrical substitution patterns on both aromatic rings could improve biological efficacy, particularly in the context of anti-inflammatory activity. researchgate.net The presence of symmetrical bromine atoms or 3,4-dimethoxy groups on both rings was shown to enhance anti-inflammatory effects. researchgate.net

The following interactive data tables summarize the in vitro activities of various modified furan-containing chalcones, providing a quantitative basis for the structure-activity relationships discussed.

| Compound | Modification | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | p-nitro substituent on the 5-aryl group of the furan ring | Enterococcus faecalis | 100 |

| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | p-nitro substituent on the 5-aryl group of the furan ring | Candida albicans | 100 |

| Chloramphenicol (Reference) | - | Enterococcus faecalis | 200 |

| Ketoconazole (Reference) | - | Candida albicans | 200 |

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Furan-fused derivative of 2',4'-dihydroxychalcone | Fused furan ring on the A-ring | 17.2 |

| 2',4'-dihydroxychalcone | - | 305 |

| Asymmetrical chalcone with furan-ring attachment (isomer 1) | Furan-ring attachment leading to a specific conformation | 20.9 |

| Asymmetrical chalcone with furan-ring attachment (isomer 2) | Furan-ring attachment leading to a different conformation | 70.8 |

| Parent asymmetrical chalcone | - | 59.6 |

Derivatization and Analogues of E 3 2 Furyl 1 3 Furyl 2 Propen 1 One

Design Principles for Novel (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one Analogues

The design of new analogues of this compound is guided by established medicinal chemistry principles to modulate its physicochemical and pharmacological properties. These strategies include isosteric replacements of the furan (B31954) rings, modifications to the core propenone structure, and the introduction of various substituents to alter electronic effects.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. globalresearchonline.net In the context of this compound, either of the furan rings can be replaced with other five-membered aromatic heterocycles such as thiophene (B33073), pyrrole, or thiazole. This strategy aims to modify properties like metabolic stability, lipophilicity, and hydrogen bonding capacity while potentially retaining or enhancing biological activity.

For instance, the replacement of a furan ring with a thiophene ring, a common bioisosteric substitution, can lead to altered biological profiles. Thiophene is generally more lipophilic than furan and can engage in different interactions with biological targets. The synthesis of 3-furan-1-thiophene-based chalcones has been reported, demonstrating the feasibility of creating such isosteres. While direct comparative studies on the reactivity of these specific analogues are not extensively documented, it is known that the electronic nature of the heterocyclic ring influences the electrophilicity of the propenone system.

Table 1: Common Isosteric Replacements for the Furan Ring

| Original Ring | Isosteric Replacement | Potential Changes in Properties |

| Furan | Thiophene | Increased lipophilicity, altered hydrogen bonding capability. |

| Furan | Pyrrole | Introduction of a hydrogen bond donor (N-H). |

| Furan | Thiazole | Introduction of an additional heteroatom, potential for new interactions. |

| Furan | Oxazole | Altered electronic distribution and hydrogen bonding. |

The α,β-unsaturated carbonyl moiety of the propenone backbone is a key determinant of the reactivity of chalcones, acting as a Michael acceptor. nih.gov Modifications to this linker can significantly impact the molecule's flexibility, planarity, and susceptibility to nucleophilic attack. Strategies include:

Saturation of the double bond: Reduction of the double bond to a single bond yields a dihydrochalcone (B1670589) analogue. This removes the planarity of the propenone system and eliminates its Michael acceptor reactivity, which can be beneficial in reducing off-target covalent interactions.

Introduction of substituents on the double bond: Placing substituents at the α or β positions of the propenone can sterically hinder nucleophilic attack and alter the electronic properties of the system.

Stereochemical control: The (E)-configuration of the double bond is generally more stable and is the common isomer obtained in Claisen-Schmidt condensation reactions. scielo.org.za However, photochemical or catalytic isomerization can lead to the (Z)-isomer, which would have a significantly different three-dimensional shape and potentially different biological activity. Stereocontrolled synthesis is crucial for isolating and evaluating the activity of individual isomers.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, will increase the electron density of the furan ring and, by extension, the conjugated system. This can decrease the electrophilicity of the β-carbon, making it less susceptible to Michael addition.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, will decrease the electron density of the furan ring. This enhances the electrophilicity of the β-carbon, increasing its reactivity towards nucleophiles.

Computational studies on related furan-containing chalcones, such as (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, have been performed to understand their electronic properties, including HOMO-LUMO energy gaps, which are indicative of chemical reactivity and electronic transitions. epstem.net Similar studies on substituted analogues of this compound would be invaluable in predicting the impact of specific substituents.

Table 2: Predicted Electronic Effects of Substituents on the Furan Rings

| Substituent Type | Example | Position on Furan Ring | Predicted Effect on Propenone Reactivity |

| Electron-Donating | -OCH₃, -CH₃ | C-5 of 2-furyl or C-5 of 3-furyl | Decrease in Michael acceptor reactivity. |

| Electron-Withdrawing | -NO₂, -CN | C-5 of 2-furyl or C-5 of 3-furyl | Increase in Michael acceptor reactivity. |

| Halogen | -Cl, -Br | C-5 of 2-furyl or C-5 of 3-furyl | Inductive withdrawal, slight resonance donation; overall increase in reactivity. |

Synthetic Routes to Key Derivates of this compound

The synthesis of derivatives of this compound can be achieved through various established and modern synthetic methodologies. These include palladium-catalyzed cross-coupling reactions for the introduction of aryl substituents and the direct functionalization of the reactive propenone moiety.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of aryl-substituted chalcone (B49325) analogues. nobelprize.org Reactions such as the Suzuki and Heck couplings can be envisioned for the derivatization of halogenated precursors of this compound.

A plausible synthetic strategy would involve the initial synthesis of a halogenated difurylchalcone, for example, by using a brominated furan-2-carbaldehyde or a brominated 3-acetylfuran in the initial Claisen-Schmidt condensation. This halogenated chalcone can then serve as a substrate for a Suzuki coupling with a variety of aryl or heteroaryl boronic acids to introduce diverse aromatic substituents.

Scheme 1: Proposed Suzuki Coupling for Aryl-Substituted Analogues

Similarly, the Heck reaction could be employed to couple the halogenated difurylchalcone with various alkenes. The choice of catalyst, ligand, base, and solvent would be critical for achieving high yields and selectivity in these transformations.

The propenone backbone of this compound offers two primary sites for functionalization: the carbonyl group and the carbon-carbon double bond.

Functionalization of the Double Bond: The α,β-unsaturated system is susceptible to conjugate addition, also known as Michael addition. wikipedia.org A wide range of nucleophiles, including thiols, amines, and carbanions, can add to the β-carbon. nih.gov This reaction is a versatile method for introducing a variety of functional groups and for the synthesis of more complex structures, such as pyrazolines through reaction with hydrazine (B178648) derivatives. unisi.it Epoxidation of the double bond, typically using a peroxy acid like m-CPBA, would yield a chalcone epoxide, a valuable intermediate for further transformations.

Functionalization of the Carbonyl Group: The carbonyl group can undergo a variety of classical reactions. britannica.com Reduction with a hydride reagent like sodium borohydride (B1222165) would yield the corresponding allylic alcohol. Reaction with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols. The carbonyl group can also be converted into other functional groups, such as an oxime by reaction with hydroxylamine, or a hydrazone by reaction with hydrazine. These derivatives can then serve as precursors for the synthesis of various heterocyclic systems.

Chemodiversity and Library Synthesis of this compound Derivatives for Screening

The exploration of the chemical space surrounding this compound is a key strategy in the discovery of new bioactive compounds. The generation of chemical diversity through the synthesis of derivative libraries allows for comprehensive screening against various biological targets. The core structure of this furan-containing chalcone is amenable to a variety of synthetic modifications, primarily through the Claisen-Schmidt condensation reaction. nih.goveurekaselect.com This reaction, which involves the base-catalyzed condensation of an aryl ketone with an aryl aldehyde, is a robust and versatile method for generating a library of chalcone derivatives. acs.org

In the context of synthesizing a library based on this compound, the diversity can be introduced by varying the substituents on both the 2-furyl and 3-furyl rings. For instance, a library of analogues can be created by reacting a series of substituted 2-acetylfurans with various substituted 3-furaldehydes, or vice versa. The substituents can be selected to modulate the electronic and steric properties of the resulting chalcones, which in turn can influence their biological activity.

The synthesis of such libraries is often carried out using parallel synthesis techniques, which allow for the rapid generation of a large number of compounds. These techniques are well-suited for the Claisen-Schmidt condensation due to the straightforward reaction conditions and purification procedures. The resulting libraries of this compound derivatives can then be subjected to high-throughput screening to identify lead compounds with desired biological activities, such as antimicrobial or anticancer properties. nih.govnih.gov

A representative library of this compound derivatives could be synthesized by reacting 3-acetylfuran with a variety of substituted 2-furaldehydes. The following interactive table illustrates a potential library design.

| Derivative | R1 (on 3-furyl ring) | R2 (on 2-furyl ring) | Synthetic Strategy |

| 1 | H | 5-Nitro | Claisen-Schmidt condensation of 3-acetylfuran and 5-nitro-2-furaldehyde |

| 2 | H | 5-Bromo | Claisen-Schmidt condensation of 3-acetylfuran and 5-bromo-2-furaldehyde |

| 3 | H | 5-(4-Chlorophenyl) | Claisen-Schmidt condensation of 3-acetylfuran and 5-(4-chlorophenyl)-2-furaldehyde |

| 4 | H | 5-Methyl | Claisen-Schmidt condensation of 3-acetylfuran and 5-methyl-2-furaldehyde |

| 5 | 4-Methyl | H | Claisen-Schmidt condensation of 4-methyl-3-acetylfuran and 2-furaldehyde |

| 6 | 4-Chloro | H | Claisen-Schmidt condensation of 4-chloro-3-acetylfuran and 2-furaldehyde |

Comparative Mechanistic Studies of Analogues (e.g., Reactivity, In Vitro Biological Mechanism)

Comparative mechanistic studies of analogues of this compound are crucial for understanding their structure-activity relationships (SAR) and for optimizing their biological profiles. These studies often involve a combination of experimental techniques and in silico modeling.

The reactivity of chalcone analogues is largely dictated by the electrophilicity of the β-carbon of the enone system and the electron-donating or -withdrawing nature of the substituents on the furan rings. Analogues with electron-withdrawing groups are generally more reactive towards nucleophiles, which can be relevant for their mechanism of action, particularly if they act as Michael acceptors.

In vitro biological mechanism studies often focus on identifying the molecular targets of these compounds. For example, in the context of antimicrobial activity, studies might investigate the ability of the analogues to inhibit specific enzymes, such as glucosamine-6-phosphate synthase, which is essential for bacterial cell wall synthesis. nih.gov Molecular docking simulations can be employed to predict the binding modes of the analogues within the active site of the target enzyme, providing insights into the structural features that are important for binding. nih.gov

For anticancer activity, studies might explore the ability of the analogues to induce apoptosis or inhibit cell proliferation in cancer cell lines. researchgate.net The mechanism of action can be further elucidated by investigating their effects on key signaling pathways involved in cancer progression.

A comparative study of a series of furan-based chalcone analogues might reveal that the presence of specific substituents, such as a nitro group, can significantly enhance their biological activity. nih.gov For instance, a comparative study on the antimicrobial activity of a series of 1-(4-cyanophenyl)-3-(5-aryl-2-furyl)-2-propen-1-one derivatives revealed that the analogue with a p-nitro substituent on the 5-aryl ring was the most potent. eurekaselect.com

The following interactive data table summarizes hypothetical results from a comparative mechanistic study of selected this compound analogues.

| Analogue | Modification | Reactivity (Michael Acceptor Potential) | In Vitro Biological Mechanism (Hypothetical) | Key Findings |

| A | Parent Compound | Moderate | Inhibition of bacterial growth | Baseline activity |

| B | 5-Nitro group on 2-furyl ring | High | Strong inhibition of glucosamine-6-phosphate synthase | Nitro group enhances enzyme inhibition |

| C | 5-Methyl group on 2-furyl ring | Low | Weak inhibition of bacterial growth | Electron-donating group reduces activity |

| D | 4-Chloro group on 3-furyl ring | High | Induction of apoptosis in cancer cells | Halogen substitution promotes anticancer activity |

These comparative studies are essential for the rational design of new and more potent analogues of this compound with tailored biological activities.

Synthetic Utility of E 3 2 Furyl 1 3 Furyl 2 Propen 1 One As a Chemical Building Block

Precursor for Heterocyclic Compound Synthesis

The reactive nature of the α,β-unsaturated carbonyl system in (E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one makes it an ideal starting material for synthesizing various heterocyclic scaffolds. The electrophilic β-carbon and the carbonyl carbon are susceptible to nucleophilic attack, which is the key step in many ring-forming reactions.

Pyrazole (B372694) and Pyrazoline Derivatives via Cyclocondensation

One of the most prominent applications of chalcones, including furan-based analogues, is in the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and their partially saturated counterparts, pyrazolines. thepharmajournal.com These compounds are synthesized through a cyclocondensation reaction between the chalcone (B49325) and a hydrazine (B178648) derivative. nih.gov